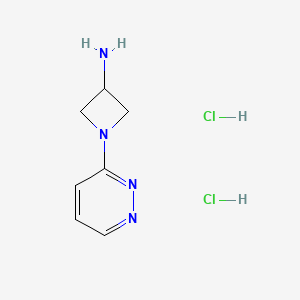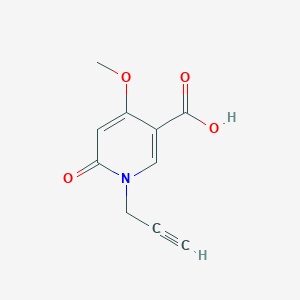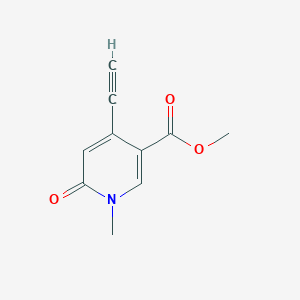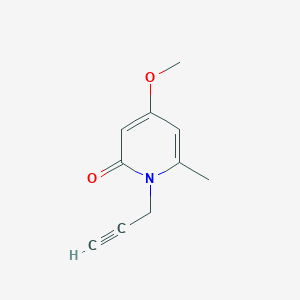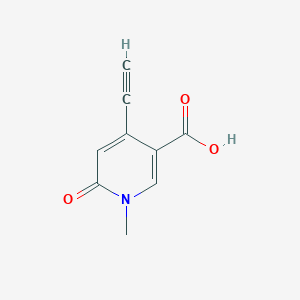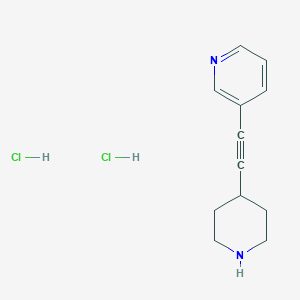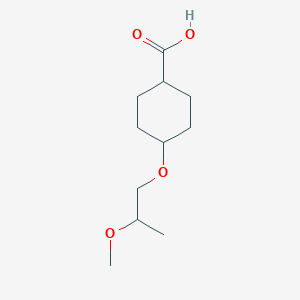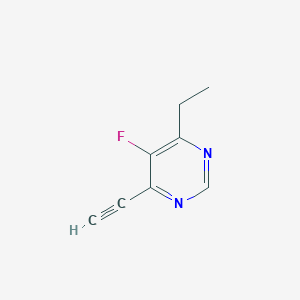![molecular formula C8H13NO5 B1472924 2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate CAS No. 1523606-41-8](/img/structure/B1472924.png)
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate is a chemical compound with the molecular formula C14H24N2O6 and a molecular weight of 316.35 . It is a solid substance that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/2C6H11NO.C2H2O4/c2*1-2-6-3-7-5(1)4-8-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6) . This code provides a textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature . It has a molecular weight of 316.35 .Applications De Recherche Scientifique
Organic Synthesis and Molecular Structure
Research has focused on the synthesis and characterization of chiral compounds related to 2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate. For instance, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from cis- and trans-5-hydroxypipecolic acid ethyl esters via an intramolecular lactonization reaction. This compound showcases the bicyclo[2.2.2]octane structure, featuring lactone and piperidine groups, and was characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry, with its structure confirmed through X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).
Novel Synthesis Methods
Another study focused on the diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol, utilizing a novel continuous flow process for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts. This method demonstrates a high selectivity for the desired product and offers an efficient pathway for the preparation of valuable pharmaceutical intermediates (Szabó, Tamás, Faigl, Éles, & Greiner, 2019).
Application in Drug Discovery
Research into the synthesis of novel and conformationally constrained bridged amino acids has yielded compounds containing both morpholine and pyrrolidine motifs, such as 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid. These compounds serve as compact modules for drug discovery, aiding in the optimization of physicochemical and pharmacokinetic properties of drug candidates (Wu, Buyu, Tang, Zhu, Shen, Haixia, & Taishan, 2016).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if in eyes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate involves the reaction of 2-oxa-5-azabicyclo[2.2.2]octane with oxalic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified to obtain the final compound.", "Starting Materials": [ "2-Oxa-5-azabicyclo[2.2.2]octane", "Oxalic acid", "Solvent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2-Oxa-5-azabicyclo[2.2.2]octane and oxalic acid in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent and dry to obtain the final compound." ] } | |
Numéro CAS |
1523606-41-8 |
Formule moléculaire |
C8H13NO5 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
2-oxa-5-azabicyclo[2.2.2]octane;oxalic acid |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-2-6-3-7-5(1)4-8-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6) |
Clé InChI |
JMGLNUYLNWCZQW-UHFFFAOYSA-N |
SMILES |
C1CC2COC1CN2.C1CC2COC1CN2.C(=O)(C(=O)O)O |
SMILES canonique |
C1CC2COC1CN2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472843.png)
![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472844.png)
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472845.png)
![N-(pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472848.png)
